molecular formula C7H12N2O B12991090 2-Cyano-N-(1-methylpropyl)acetamide CAS No. 52493-36-4

2-Cyano-N-(1-methylpropyl)acetamide

Cat. No.: B12991090
CAS No.: 52493-36-4
M. Wt: 140.18 g/mol
InChI Key: RUUYCRFHVMJFJC-UHFFFAOYSA-N
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Description

2-Cyano-N-(1-methylpropyl)acetamide is an organic compound that belongs to the class of cyanoacetamides It is characterized by the presence of a cyano group (-CN) and an acetamide group (-CONH2) attached to a central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-N-(1-methylpropyl)acetamide can be achieved through several methods. One common approach involves the reaction of 1-methylpropylamine with cyanoacetic acid or its esters under appropriate conditions. The reaction typically proceeds as follows:

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-N-(1-methylpropyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various heterocyclic compounds, which are of interest for their potential biological activities .

Mechanism of Action

The mechanism of action of 2-Cyano-N-(1-methylpropyl)acetamide involves its ability to participate in various chemical reactions due to the presence of the cyano and acetamide groups. These functional groups enable the compound to interact with different molecular targets and pathways, leading to the formation of biologically active compounds. The exact molecular targets and pathways depend on the specific derivatives and their applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-N-(1-methylpropyl)acetamide is unique due to the presence of the 1-methylpropyl group, which can influence its reactivity and the types of derivatives formed. This structural feature can lead to the formation of novel compounds with potentially unique biological activities .

Properties

CAS No.

52493-36-4

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

N-butan-2-yl-2-cyanoacetamide

InChI

InChI=1S/C7H12N2O/c1-3-6(2)9-7(10)4-5-8/h6H,3-4H2,1-2H3,(H,9,10)

InChI Key

RUUYCRFHVMJFJC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)CC#N

Origin of Product

United States

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